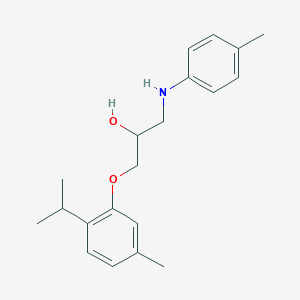

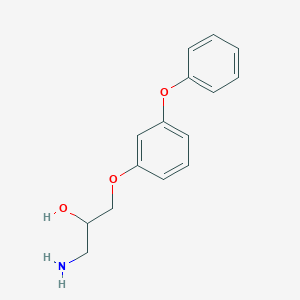

![molecular formula C24H19BrN4O2 B261744 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BML-275, is a small molecule inhibitor that selectively targets AMP-activated protein kinase (AMPK). AMPK is a crucial regulator of energy metabolism and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and autophagy. BML-275 has been extensively studied for its potential applications in cancer, diabetes, obesity, and other metabolic disorders.

Mecanismo De Acción

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide selectively inhibits the activity of AMPK by binding to its α-subunit and preventing its phosphorylation and activation. AMPK plays a critical role in maintaining cellular energy homeostasis by sensing and responding to changes in AMP/ATP ratio. When cellular energy levels are low, AMPK is activated and promotes energy-producing pathways while inhibiting energy-consuming pathways. By inhibiting AMPK, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide disrupts this balance and leads to a decrease in energy production and an increase in energy consumption, which ultimately results in cell death.

Biochemical and Physiological Effects:

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the AKT/mTOR pathway. In adipocytes, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide promotes lipolysis and inhibits adipogenesis by reducing the expression of key adipogenic genes. In hepatocytes, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibits gluconeogenesis and promotes glycogen synthesis by suppressing the expression of gluconeogenic genes. In neurons, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide protects against oxidative stress and excitotoxicity by activating autophagy and reducing the production of reactive oxygen species.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high selectivity and potency, its ability to penetrate cell membranes and blood-brain barrier, and its well-established mechanism of action. However, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations, such as its potential off-target effects, its variability in different cell types and experimental conditions, and its limited stability and solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the research on 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its effects on the gut microbiome and its potential role in regulating metabolic homeostasis. Additionally, further research is needed to elucidate the molecular mechanisms underlying the physiological effects of 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide and to develop more stable and potent analogs for clinical use.

Métodos De Síntesis

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 2-bromobenzoyl chloride with 2-amino-5-methylphenylpyrazole in the presence of a base, followed by coupling with 4-aminobenzamide and subsequent acylation with 1-phenyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. In cancer research, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes and obesity research, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to improve insulin sensitivity, reduce glucose and lipid levels, and promote weight loss. In addition, 5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in neuroprotection, inflammation, and cardiovascular diseases.

Propiedades

Nombre del producto |

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |

|---|---|

Fórmula molecular |

C24H19BrN4O2 |

Peso molecular |

475.3 g/mol |

Nombre IUPAC |

5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C24H19BrN4O2/c1-16-9-5-8-14-21(16)27-24(31)19-15-26-29(17-10-3-2-4-11-17)22(19)28-23(30)18-12-6-7-13-20(18)25/h2-15H,1H3,(H,27,31)(H,28,30) |

Clave InChI |

BCLIAKOSVJNJOP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

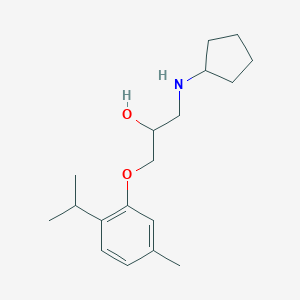

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)